molecular formula C14H10N4O2 B560328 4-Azido-n-ethyl-1,8-naphthalimide CAS No. 912921-27-8

4-Azido-n-ethyl-1,8-naphthalimide

Cat. No.: B560328
CAS No.: 912921-27-8
M. Wt: 266.26
InChI Key: PLRPPRRYIDIPID-UHFFFAOYSA-N
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Description

4-Azido-n-ethyl-1,8-naphthalimide is a click-activated fluorescent probe. It enables dynamic imaging of cell surface and intracellular fucosylation of glycoproteins and glycolipids .


Synthesis Analysis

The synthesis of this compound involves several steps. The crude product is purified by column chromatography (silica gel 200–400 mesh, 60 Å) eluted by EtOAc/MeOH (85:15) to yield a red solid .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using 1H NMR and 13C NMR .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex. The colorimetric chemical species were radical anions generated via photo-induced electron transfer from carboxylate to the naphthalimide derivative .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (266.25), its formula (C14H10N4O2), and its solubility (soluble to 10 mM in DMSO with gentle warming and to 100 mM in THF) . It also has unique photophysical properties .

Scientific Research Applications

  • Fluorescent Probes for H2S Detection : Naphthalimide derivatives have been used in designing colorimetric and turn-on fluorescent probes for selective recognition of hydrogen sulfide (H2S), with applications in detecting H2S levels in biological samples like fetal bovine serum (Tian et al., 2013).

  • Chemosensors for Anion Detection : The 1,8-naphthalimide structure, including derivatives such as 4-amino-1,8-naphthalimide, is a versatile unit for developing fluorescent and/or colorimetric anion sensors. These sensors have applications in detecting anions in various mediums, including biological systems (Duke et al., 2010).

  • DNA Targeting, Anticancer Agents, and Cellular Imaging : Functional 1,8-naphthalimide derivatives have been explored as DNA targeting agents, anticancer drugs, and agents for cellular imaging. Their photophysical properties make them suitable for monitoring their uptake and location within cells (Banerjee et al., 2013).

  • Ion Detection and Material Applications : 1,8-Naphthalimide and its derivatives are extensively used in ion detection, molecular recognition, and bioimaging, owing to their characteristic photostability, structural flexibility, and high fluorescence quantum yield (Dong et al., 2020).

  • Optoelectronic Devices : 4-Substituted 1,8-naphthalimide derivatives have applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs), organic solar cells, and memory devices due to their optical and fluorescence properties (Gudeika, 2020).

  • Heterogeneous Fluorescent Sensors : Certain 1,8-naphthalimide derivatives are used to create heterogeneous fluorescent sensors for metal cations and protons, and have been applied to cotton fabric for detecting these ions (Staneva et al., 2013).

  • Antibacterial Textiles : Chemical modification of cotton fabric with naphthalimide derivatives has led to the development of antibacterial textiles with sensor properties for metal ions (Staneva et al., 2019).

  • Lipase and Esterase Activity Assays : Naphthalimide esters have been developed as substrates for assays to measure the activity of carboxylester hydrolases like lipases and esterases (Nalder et al., 2016).

  • Fluorescent Probes for Biological Sensing and Imaging : 4-Amino-1,8-naphthalimide derivatives have been widely used for designing fluorescent probes in biological sensing and imaging (Zhou et al., 2019).

  • Anti-Cancer Agents : Naphthalimides, including azonafide derivatives, have shown significant anti-cancer activity and are being investigated for their potential in cancer treatment (Ingrassia et al., 2009).

Mechanism of Action

Target of Action

The primary target of 4-Azido-n-ethyl-1,8-naphthalimide is the fucosylation of glycoproteins and glycolipids on the cell surface and within the cell . Fucosylation is a type of glycosylation, a post-translational modification where fucose sugars are added to proteins or lipids, playing a crucial role in various biological processes such as cell signaling, immune response, and disease progression.

Mode of Action

this compound acts as a click-activated fluorescent probe . This means it can be activated to bind to its targets (fucosylated glycoproteins and glycolipids) and emit fluorescence, allowing for dynamic imaging of these targets . This interaction enables the visualization of the fucosylation process, providing valuable insights into cellular functions and mechanisms.

Pharmacokinetics

It’s noted that the compound is soluble to 10 mm in dmso with gentle warming and to 100 mm in thf , which could potentially influence its bioavailability and distribution within the body.

Result of Action

The primary result of this compound’s action is the dynamic imaging of cell surface and intracellular fucosylation of glycoproteins and glycolipids . This allows researchers to monitor these processes in real-time, providing valuable insights into cellular functions and potentially aiding in the understanding and treatment of diseases where fucosylation plays a role.

Safety and Hazards

There is limited information available on the safety and hazards of 4-Azido-n-ethyl-1,8-naphthalimide. It is recommended to store it at -20°C .

Future Directions

4-Azido-n-ethyl-1,8-naphthalimide has potential applications in various fields. It can be used as a stable intermediate product with certain activity in a variety of fields . It also has potential applications in organic light-emitting diodes and in the development of sophisticated detection systems for carboxylate .

Biochemical Analysis

Biochemical Properties

4-Azido-n-ethyl-1,8-naphthalimide interacts with various biomolecules, particularly glycoproteins and glycolipids . The nature of these interactions is primarily through the process of fucosylation, a biochemical reaction involving the addition of fucose to these biomolecules .

Cellular Effects

The effects of this compound on cells are primarily observed through its role as a fluorescent probe . It enables dynamic imaging of cell surface and intracellular fucosylation of glycoproteins and glycolipids . This can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its activation as a fluorescent probe . It is activated to generate highly reactive intermediates, enabling protein labeling for protein functionalization, crosslinking, and profiling .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are primarily related to its role as a fluorescent probe . It enables dynamic imaging of cell surface and intracellular fucosylation of glycoproteins and glycolipids .

Metabolic Pathways

Its role as a fluorescent probe suggests it may interact with enzymes or cofactors involved in the fucosylation of glycoproteins and glycolipids .

Transport and Distribution

Its role as a fluorescent probe suggests it may interact with transporters or binding proteins involved in the fucosylation of glycoproteins and glycolipids .

Subcellular Localization

Its role as a fluorescent probe suggests it may be directed to specific compartments or organelles involved in the fucosylation of glycoproteins and glycolipids .

Properties

IUPAC Name

6-azido-2-ethylbenzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O2/c1-2-18-13(19)9-5-3-4-8-11(16-17-15)7-6-10(12(8)9)14(18)20/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLRPPRRYIDIPID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C3C(=C(C=C2)N=[N+]=[N-])C=CC=C3C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does 4-Azido-N-ethyl-1,8-naphthalimide (AzNP) facilitate proximity photo-crosslinking? What are the downstream effects of this interaction?

A1: this compound (AzNP) functions as a photo-crosslinking agent when exposed to blue light. [] Upon irradiation, the azide group within AzNP is converted into a highly reactive aryl nitrene species. This reactive intermediate can then form covalent bonds with nearby molecules, effectively "crosslinking" them together. [] This crosslinking can capture transient protein-protein interactions in living cells, which can be further analyzed to identify interacting partners and study dynamic changes in protein complexes.

Q2: What are the advantages of using this compound (AzNP) for studying protein interactions compared to other methods?

A2: The use of this compound (AzNP) in conjunction with blue light offers several advantages for studying protein interactions:

  • Spatial and Temporal Control: The crosslinking reaction can be precisely controlled by the application of blue light, allowing researchers to capture interactions within specific subcellular compartments or at defined time points. []
  • Compatibility with Live Cells: AzNP can be used in living cells, allowing researchers to study protein interactions in their native environment. []

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